molecular formula C16H16O2 B129655 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one CAS No. 6966-21-8

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Cat. No. B129655
CAS RN: 6966-21-8
M. Wt: 240.3 g/mol
InChI Key: YOUWVLSTAZVPHM-UHFFFAOYSA-N
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Patent
US05047431

Procedure details

25.4 G. (0.10 mole) 1-(4'-methoxyphenyl)-2-phenyl-n-butan-1-one and 34.5 g. (0.30 mole) pyridine hydrochloride are melted and refluxed at 220° C. for one hour while being agitated. The melt while still liquid is poured into ice water and the precipitate dissolved in 400 ml. ether. After washing the etheric solution with water, it is shaken out with 1 N sodium hydroxide solution. The aqueous alkaline solution is acidified with 5 N hydrochlc.ric acid and extracted with 500 ml. ether. The organic phase is washed with water and dried over sodium sulfate. The solvent is removed in vacuo and the crude product is crystallized from dilute ethanol. Obtained are colorless crystals having a melting point of 131° C.; Rf 0.45 [toluene/ethyl acetate (9/1)]; yield: 16.3 g. (68%).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:19])[CH:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH3:12])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.CCOCC>C1(C)C=CC=CC=1.C(OCC)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:19])[CH:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:11][CH3:12])=[CH:7][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
while being agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the precipitate dissolved in 400 ml
WASH
Type
WASH
Details
After washing the etheric solution with water, it
STIRRING
Type
STIRRING
Details
is shaken out with 1 N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product is crystallized from dilute ethanol
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.